

Case studies of the E2H2 Program's research in action.

Author: BenchChem Technical Support Team. **Date:** December 2025

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E2H2 Program in Action: Application Notes & Protocols

The Energy, Equity, Housing, and Health (E2H2) Program at Columbia University's Mailman School of Public Health, led by Dr. Diana Hernández, conducts interdisciplinary research on the social and environmental determinants of health. The program utilizes a mixed-methods approach, combining qualitative insights with quantitative data to evaluate the impact of housing and energy-related interventions and policies.^{[1][2]}

Below are two case studies that exemplify the E2H2 Program's research, presented as detailed Application Notes and Protocols for researchers, scientists, and drug development professionals.

Case Study 1: The Health Impacts of Energy Insecurity in a Major Urban Center

Application Note: This study provides a comprehensive framework for assessing the prevalence of energy insecurity and its association with adverse health outcomes in a diverse urban population. The findings can inform public health interventions and policies aimed at mitigating the health burdens of energy insecurity.

Data Presentation:

Table 1: Association between Number of Energy Insecurity Indicators and Health Conditions in New York City Residents

Health Condition	1 Indicator (Adjusted Odds Ratio)	2 Indicators (Adjusted Odds Ratio)	3+ Indicators (Adjusted Odds Ratio)
Mental Health Condition	1.8	2.5	3.9
Respiratory Condition	1.5	1.7	2.2
Cardiovascular Disease	1.4	1.8	2.5
Electric Medical Device Use	1.9	2.1	3.4

Adjusted for sociodemographic and housing characteristics. All results are statistically significant.

Experimental Protocol:

Protocol Title: Citywide Representative Survey of Energy Insecurity and Health

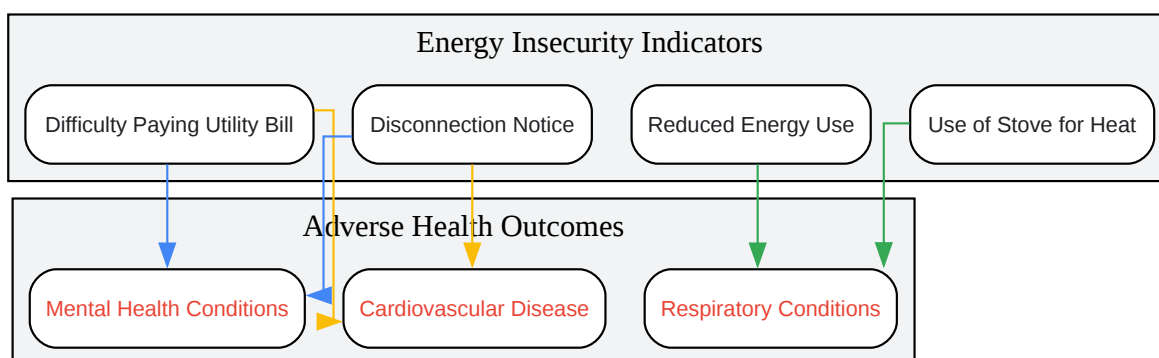
1. Study Design: A cross-sectional survey of 1,950 New York City residents was conducted in 2022.
2. Sampling Strategy: A representative sample was obtained to reflect the diverse demographics of New York City.
3. Data Collection:
 - Survey Instrument: A comprehensive questionnaire was administered to collect data on ten indicators of energy insecurity, health conditions, and sociodemographic characteristics.
 - Energy Insecurity Indicators: These included difficulty paying utility bills, receipt of a disconnection notice, reduction of energy use due to cost, and use of a stove or oven for heat.

- Health Outcomes: Self-reported respiratory, mental health, and cardiovascular conditions, as well as dependence on electric medical devices, were recorded.

4. Statistical Analysis:

- The prevalence of energy insecurity indicators was calculated.
- Multivariable logistic regression models were used to examine the association between the number of energy insecurity indicators and each health outcome, adjusting for potential confounders.

Signaling Pathway Diagram:



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Conceptual model of energy insecurity's impact on health.

Case Study 2: A Randomized Controlled Trial to Support Smoke-Free Policy Compliance in Public Housing

Application Note: This ongoing study protocol details a rigorous experimental design to test the effectiveness of two distinct interventions aimed at increasing compliance with smoke-free policies in public housing. The results of this trial will provide valuable evidence for public housing authorities and public health officials on effective strategies to reduce secondhand smoke exposure in multi-unit housing.

Experimental Protocol:

Protocol Title: A Randomized Control Trial to Support Smoke-Free Policy Compliance in Public Housing[3]

1. Study Design: A randomized controlled trial (RCT) with a planned duration of August 2020 to November 2026.[3]

2. Study Population: Residents of New York City Public Housing Authority (NYCHA) buildings.

3. Interventions:[3]

- Intervention A: Compliance through Reduction and Cessation: This intervention targets households with smokers and provides support to shift smoking practices to areas outside the home, reduce personal smoking, and offers in-residence smoking cessation support from trained peer educators.
- Intervention B: Compliance through Resident Endorsement: This intervention encourages the voluntary adoption of smoke-free living environments through personal pledges, visible door markers, and social media engagement.
- Combined Intervention: A third arm of the study will receive both interventions A and B.
- Control Group: This group will receive the standard approach from NYCHA for smoke-free policy implementation.

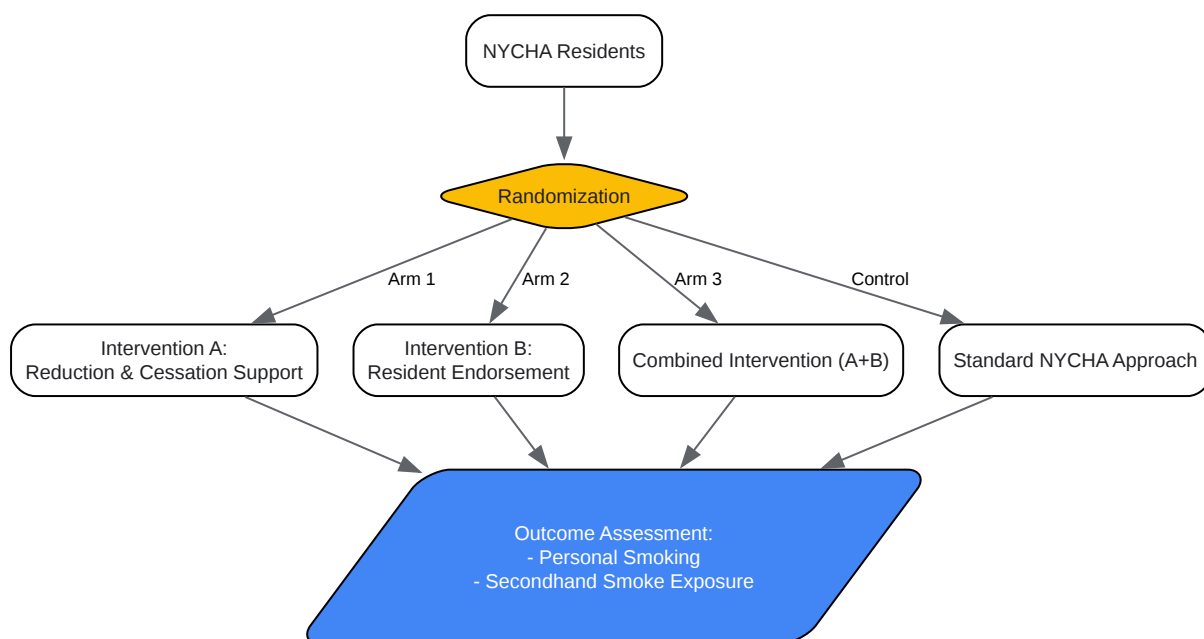
4. Outcome Measures:

- Primary Outcomes: Reductions in personal smoking behavior and secondhand smoke exposure.
- Secondary Outcomes: Changes in residents' knowledge, attitudes, and practices related to smoke-free policies.

5. Data Collection: Data will be collected at baseline and at specified follow-up intervals throughout the study period.

6. Statistical Analysis: The effectiveness of each intervention will be compared to the control group and to each other by analyzing the changes in outcome measures from baseline to follow-up.

Experimental Workflow Diagram:



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Workflow of the smoke-free housing RCT.

Note: The randomized controlled trial on smoke-free policy compliance is ongoing, and the final results have not yet been published.[3]

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References

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- 2. e2h2hernandez.com [e2h2hernandez.com]

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- To cite this document: BenchChem. [Case studies of the E2H2 Program's research in action.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3037695#case-studies-of-the-e2h2-program-s-research-in-action]

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